molecular formula C12H22FNO2 B15170406 2-Amino-4-fluorododec-4-enoic acid CAS No. 879287-78-2

2-Amino-4-fluorododec-4-enoic acid

Cat. No.: B15170406
CAS No.: 879287-78-2
M. Wt: 231.31 g/mol
InChI Key: WGZRVLQVHCHXIZ-UHFFFAOYSA-N
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Description

2-Amino-4-fluorododec-4-enoic acid is a fluorinated, unsaturated amino acid featuring a 12-carbon aliphatic chain with a double bond at the Δ4 position and a fluorine atom at carbon 4. The amino group at carbon 2 and carboxylic acid moiety classify it as a non-proteinogenic amino acid. Fluorination enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for enzyme inhibition studies or as a probe for lipid metabolism .

Properties

CAS No.

879287-78-2

Molecular Formula

C12H22FNO2

Molecular Weight

231.31 g/mol

IUPAC Name

2-amino-4-fluorododec-4-enoic acid

InChI

InChI=1S/C12H22FNO2/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h8,11H,2-7,9,14H2,1H3,(H,15,16)

InChI Key

WGZRVLQVHCHXIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(CC(C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluorododec-4-enoic acid typically involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction is facilitated by the formation of a nickel (II) complex, which helps in the selective alkylation process . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the glycine Schiff base, followed by the addition of the fluorinated alkyl halide.

Industrial Production Methods

Industrial production of 2-Amino-4-fluorododec-4-enoic acid may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of recyclable chiral auxiliaries and catalysts can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorododec-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of saturated amino acids.

    Substitution: Formation of amino, thio, or alkoxy derivatives.

Scientific Research Applications

2-Amino-4-fluorododec-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorododec-4-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The double bond and amino group also play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

2-Amino-4-fluorobenzoic Acid

Structure: Aromatic ring with amino and fluorine substituents at positions 2 and 4, respectively, and a carboxylic acid group. Key Differences:

  • Solubility: The aromatic structure of 2-amino-4-fluorobenzoic acid reduces solubility in nonpolar solvents compared to the aliphatic chain of 2-amino-4-fluorododec-4-enoic acid.
  • Applications: Widely used in small-molecule drug synthesis (e.g., enzyme inhibitors) due to its ability to interact with aromatic binding pockets in proteins . In contrast, the dodec-enoic acid’s long chain may facilitate membrane penetration or lipid bilayer integration.
  • Synthetic Challenges : The benzoic acid derivative is easier to functionalize via electrophilic substitution, whereas the unsaturated aliphatic chain requires controlled hydrogenation or oxidation reactions.

4-Amino-4'-fluorobenzophenone

Structure: Benzophenone backbone with amino and fluorine groups on opposing phenyl rings. Key Differences:

  • Reactivity: The ketone group in 4-amino-4'-fluorobenzophenone enables photochemical reactions (e.g., UV-induced crosslinking), unlike the carboxylic acid group in the target compound.
  • Applications: Primarily used in polymer chemistry and photostability studies. The dodec-enoic acid’s carboxylic acid group and long chain may lend itself to surfactant or micelle formation .
  • Isomerism: Evidence suggests fluorinated benzophenones exhibit positional isomerism, which affects their crystallinity and melting points. The dodec-enoic acid’s double bond position could similarly influence conformational stability .

Complex Fluorinated β-Lactam Derivatives

Structure: Bicyclic β-lactam cores with fluorinated amino acid sidechains (e.g., (2S,5R,6R)-6-{…}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid). Key Differences:

  • Biological Activity: β-Lactams target bacterial cell wall synthesis, whereas the dodec-enoic acid’s aliphatic structure lacks intrinsic antibacterial activity but may serve as a precursor for lipidated antibiotics.
  • Stereochemical Complexity: The bicyclic β-lactams require precise stereochemical control during synthesis, while the dodec-enoic acid’s flexibility reduces stereochemical constraints .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Applications Key Properties
2-Amino-4-fluorododec-4-enoic acid C₁₂H₂₂FNO₂ Amino, fluorine, carboxylic acid, alkene Drug design, lipid metabolism studies High lipophilicity, metabolic stability
2-Amino-4-fluorobenzoic acid C₇H₆FNO₂ Amino, fluorine, carboxylic acid, aromatic ring Enzyme inhibitors, organic synthesis Aromatic reactivity, moderate solubility
4-Amino-4'-fluorobenzophenone C₁₃H₁₀FNO Amino, fluorine, ketone, aromatic rings Polymer chemistry, UV crosslinking Photostability, isomer-dependent crystallinity
β-Lactam derivatives Variable β-Lactam core, fluorinated sidechains Antibacterial agents High stereochemical complexity

Research Findings and Implications

  • Metabolic Stability: Fluorination in both 2-amino-4-fluorobenzoic acid and the dodec-enoic acid reduces enzymatic degradation, but the latter’s aliphatic chain may prolong half-life in lipid-rich environments .
  • Synthetic Feasibility: The dodec-enoic acid’s synthesis likely requires palladium-catalyzed fluorination or enzymatic resolution, similar to methods for β-lactams .
  • Structural Isomerism: Positional isomerism in fluorinated compounds (e.g., benzophenones) highlights the need for precise characterization of the dodec-enoic acid’s double bond and fluorine positions .

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